5-Bromoquinolin-3-amine dihydrochloride 5-Bromoquinolin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890896
InChI: InChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H
SMILES:
Molecular Formula: C9H9BrCl2N2
Molecular Weight: 295.99 g/mol

5-Bromoquinolin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC15890896

Molecular Formula: C9H9BrCl2N2

Molecular Weight: 295.99 g/mol

* For research use only. Not for human or veterinary use.

5-Bromoquinolin-3-amine dihydrochloride -

Specification

Molecular Formula C9H9BrCl2N2
Molecular Weight 295.99 g/mol
IUPAC Name 5-bromoquinolin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H
Standard InChI Key FTXJZBCMKJEFNO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=N2)N)C(=C1)Br.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Bromoquinolin-3-amine dihydrochloride (C₉H₉BrCl₂N₂) features a quinoline backbone substituted with a bromine atom at position 5 and an amine group at position 3, accompanied by two hydrochloride counterions. The molecular weight is approximately 295.99 g/mol, analogous to its 6-bromo isomer . The SMILES notation for the free base is C1=CC2=NC=C(C=C2C=C1Br)N, with dihydrochloride formation enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉BrCl₂N₂
Molecular Weight295.99 g/mol
SolubilitySoluble in DMSO, methanol
StabilityStable at room temperature
Melting PointNot reported

Structural Analogues and Isomerism

The positional isomer 6-bromoquinolin-3-amine dihydrochloride (CAS 1171078-83-3) shares similar reactivity but differs in bromine placement, affecting electronic distribution and biological target interactions . Patent CN112142661B outlines methods for synthesizing 3-amino-5-bromoquinoline, suggesting adaptability for 5-substituted derivatives through modified bromination protocols.

Synthesis and Manufacturing

Bromination Strategies

Quinoline bromination typically employs bromine (Br₂) in sulfuric acid at 0–5°C, with silver sulfate as a catalyst . For 5-bromoquinolin-3-amine, regioselective bromination of 3-aminoquinoline could follow a similar pathway:

  • Bromination:
    3-Aminoquinoline+Br2H2SO4,0C3-Amino-5-bromoquinoline\text{3-Aminoquinoline} + \text{Br}_2 \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ\text{C}} \text{3-Amino-5-bromoquinoline}

  • Salt Formation:
    Reaction with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and storage stability .

Carbonyl Insertion for Functionalization

Patent CN112142661B demonstrates carbonyl insertion into 3-amino-5-bromoquinoline using palladium-catalyzed carbonylation under CO pressure (0.8 MPa), a method applicable for introducing ester or amide groups at position 5. This versatility underscores its role as an intermediate in drug discovery.

Biological Activities and Mechanisms

Kinase Inhibition

The quinoline scaffold is a privileged structure in kinase inhibitor design. For example, 8-hydroxyquinoline derivatives inhibit metalloproteinases involved in cancer metastasis . Molecular docking studies predict that 5-bromoquinolin-3-amine’s amine group facilitates hydrogen bonding with ATP-binding pockets in kinases like EGFR or VEGFR2.

PrecautionImplementation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationFume hood
First AidFlush eyes/skin with water

Environmental Impact

No ecotoxicity data exist, but brominated aromatics generally require controlled disposal to prevent bioaccumulation .

Applications in Drug Development

Intermediate for Anticancer Agents

The compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For instance, coupling with boronic acids could yield analogues of the anticancer drug bosutinib .

Antibacterial and Antifungal Agents

Quinoline-3-amines exhibit moderate activity against Staphylococcus aureus and Candida albicans due to membrane disruption mechanisms . Bromination likely enhances penetration through lipid bilayers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator